beta-Ionyl acetate

説明

Significance in Natural Product Chemistry

The significance of beta-ionyl acetate in natural product chemistry stems from its natural occurrence and its biogenetic relationship with carotenoids. It has been identified as a natural constituent in various plant sources, including guava distillates and mimosa absolute. thegoodscentscompany.com Its parent compound, beta-ionone, is a common volatile compound in many plants, formed by the enzymatic cleavage of β-carotene. nih.gov This process is a key aspect of the aroma and flavor profiles of numerous fruits and flowers such as raspberry, champaca, and grape, where related ionone derivatives are found. thegoodscentscompany.comnih.gov

The study of this compound and its derivatives provides insights into the complex pathways of carotenoid degradation and the generation of aromatic compounds in plants. These C13-apocarotenoids, including beta-ionone and its derivatives, are not only important for flavor and fragrance but also play roles in plant signaling and defense mechanisms. researchgate.net Research into glycosidically bound forms of ionol derivatives in plants like tea leaves further highlights the role of these compounds as aroma precursors. researchgate.net

Interdisciplinary Research Relevance

The applications and research interests in this compound and its related compounds extend across several scientific disciplines.

Agriculture and Allelopathy: Research has indicated that compounds structurally related to this compound, such as 3-hydroxy-beta-ionone, exhibit allelopathic activity, meaning they can inhibit the growth of neighboring plants. researchgate.net This suggests a potential application in the development of natural herbicides. Furthermore, beta-ionone has been shown to act as an insect attractant or repellant, indicating a role in plant-insect interactions and potential use in pest management strategies. nih.gov The antifungal properties of beta-ionone and its derivatives against various plant pathogens like Fusarium solani and Botrytis cinerea are also an active area of investigation. nih.govresearchgate.net

Pharmacology and Medicine: this compound is being scrutinized for its potential anti-inflammatory properties and its possible therapeutic applications in skin disorders. bocsci.com Its precursor, beta-ionone, and other related terpenoids have demonstrated a range of biological activities, including antifungal and antimicrobial effects. nih.gov The study of these compounds contributes to the search for new therapeutic agents from natural sources.

Synthetic Chemistry: this compound and its parent alcohol, beta-ionol, are valuable intermediates in the synthesis of more complex and high-value molecules, most notably Vitamin A and various carotenoids. mdpi.comgoogle.com The chemical manipulations of the beta-ionone framework have been a subject of extensive research to develop efficient synthetic routes to these essential nutrients and pigments. scispace.comgoogle.comresearchgate.net

Overview of Research Trajectories

Research involving this compound has followed several key trajectories, from its foundational role in flavor chemistry to its emerging biological applications.

A significant body of research has historically focused on the synthesis of this compound and its utilization in the total synthesis of Vitamin A and other carotenoids. mdpi.comgoogle.com These studies often involve the extension of the side chain of beta-ionone or beta-ionol through various chemical reactions. google.comresearchgate.net

Another major research avenue is the investigation of the biological activities of this compound and related compounds. This includes studies on its anti-inflammatory potential, as well as the antifungal and antimicrobial properties of the broader ionone family. nih.govbocsci.com The exploration of the allelopathic effects of ionone derivatives is a growing area of interest for its potential applications in sustainable agriculture. researchgate.netnih.govmdpi.com

Furthermore, research continues in the field of flavor and fragrance chemistry , where understanding the sensory perception of this compound, both alone and in complex mixtures, is of interest. mdpi.com Studies on the natural occurrence and release of these volatile compounds from their glycosidic precursors in plants also remain an active research topic. researchgate.net The radical scavenging and antioxidant potential of the beta-ionyl structure have also been a subject of chemical investigation. researchgate.net

特性

IUPAC Name |

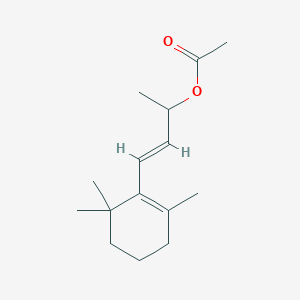

[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h8-9,12H,6-7,10H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKSVNXBYBTQC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Natural raspberry aroma | |

| Record name | beta-Ionyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 °C. @ 2.00 mm Hg | |

| Record name | beta-Ionyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | beta-Ionyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.934-0.944 | |

| Record name | beta-Ionyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53319-91-8, 22030-19-9 | |

| Record name | beta-Ionyl acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-IONYL ACETATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7416U6WD2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Ionyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation Pathways

Carotenoid-Derived Biosynthesis of Precursors

The initial stages of beta-ionyl acetate formation begin with the breakdown of carotenoids, a process that yields the foundational structures for many volatile and non-volatile apocarotenoids.

Role of Carotenoid Cleavage Dioxygenases (CCDs) in Precursor Formation

Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in the biosynthesis of apocarotenoids by catalytically cleaving carotenoids at specific double bonds. frontiersin.org This enzymatic cleavage is the primary mechanism for producing the C13-apocarotenoid backbone, which is a precursor to this compound. The CCD family includes several members, such as CCD1, CCD2, CCD4, CCD7, and CCD8, each with varying functions and substrate specificities. mdpi.com In plants, carotenoids can be catalyzed by CCDs to produce a variety of apocarotenoids, including the aromatic volatile beta-ionone. frontiersin.org

Formation of Beta-Ionone from Beta-Carotene

Beta-ionone, a key precursor to this compound, is formed directly from the oxidative cleavage of beta-carotene. mdpi.comnih.gov This reaction is primarily catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1), which specifically cleaves the 9,10 and 9',10' double bonds of the beta-carotene molecule. mdpi.comnih.gov This symmetrical cleavage results in the formation of two molecules of beta-ionone and a C14 dialdehyde. mdpi.com While CCD1 is a principal enzyme in this conversion, other CCDs, such as CCD4, have also been shown to cleave beta-carotene to produce beta-ionone. mdpi.comnih.gov The accumulation of beta-ionone often correlates with the expression levels of the corresponding CCD genes in various plant tissues. nih.gov

Isomerization Reactions in Apocarotenoid Biosynthesis

Following the initial cleavage of carotenoids, the resulting apocarotenoid precursors can undergo various enzymatic modifications, including isomerization. While the provided outline does not specify isomerization reactions directly leading to this compound, it is a noteworthy aspect of apocarotenoid biosynthesis in general. For instance, the formation of certain apocarotenoids involves isomerases that alter the stereochemistry of the molecule, leading to a diverse array of compounds with different biological activities and sensory properties.

Enzymatic Transformations and Metabolic Conversion of Related Apocarotenoids

Once the C13-apocarotenoid skeleton is formed, further enzymatic modifications, such as glycosylation, play a significant role in their metabolism and physiological function within the plant.

Glycosylation of C13-Apocarotenols and Related Derivatives in Planta

Glycosylation is a common metabolic process in plants where a sugar moiety is attached to a substrate, such as an apocarotenoid. This process increases the water solubility and stability of the compounds, facilitates their transport and storage, and can alter their biological activity. nih.gov In plants like Nicotiana benthamiana and peppermint (Mentha x piperita), which are rich sources of apocarotenoid glucosides, C13-apocarotenols and their derivatives undergo extensive glycosylation. nih.govoup.comnih.govresearchgate.netbiorxiv.orgresearchgate.net This process can occur on the cyclohexene ring or the butene side chain of the apocarotenoid structure. oup.comnih.govresearchgate.netbiorxiv.org The resulting glycosylated apocarotenoids have various functions, including roles in allelopathy and symbiosis with arbuscular mycorrhizal fungi. oup.comnih.govresearchgate.netbiorxiv.org

Uridine-Diphosphate Glycosyltransferase (UGT) Activity in Apocarotenoid Metabolism

The enzymatic reaction of glycosylation is catalyzed by Uridine-Diphosphate Glycosyltransferases (UGTs). These enzymes transfer a glycosyl group from a donor molecule, typically UDP-glucose, to the apocarotenoid acceptor. nih.gov Several UGTs have been identified and characterized for their role in the glycosylation of C13-apocarotenoids. oup.comnih.govresearchgate.netbiorxiv.org For example, research has identified six UGTs in Nicotiana benthamiana and peppermint that catalyze the glucosylation of various C13-apocarotenols. oup.comnih.govresearchgate.netbiorxiv.org These UGTs exhibit substrate specificity, with some preferentially glycosylating the cyclohexene ring and others the butene side chain of the apocarotenoid. nih.govoup.com For instance, MpUGT86C10 from peppermint shows high activity towards hydroxylated ionone derivatives on the cyclohexene ring, while NbUGT73A25 from N. benthamiana prefers to glucosylate the butene side chain of ionol derivatives. nih.govoup.com

Biological and Ecological Roles and Mechanisms

Role in Plant Volatile Emissions and Interactions

Beta-ionyl acetate is a notable component of the volatile organic compound (VOC) profiles of various plants. These VOCs are crucial for a plant's interaction with its surroundings. For instance, in barley (Hordeum vulgare), beta-ionone, the precursor to this compound, is one of 15 VOCs identified in the emissions of plants infected with powdery mildew. nih.gov The presence and concentration of such compounds can vary significantly depending on the plant species, its developmental stage, and environmental stressors.

The emission of beta-ionone and its derivatives is linked to the plant's immune response. nih.gov While specific data on the emission rates of this compound itself across different plant species is not extensively detailed in the provided search results, the established presence of its precursor, beta-ionone, in stress-induced volatile blends highlights the importance of this class of compounds in plant chemical signaling. nih.gov

Table 1: Examples of Plant Volatiles and their Roles

| Plant Species | Volatile Compound(s) | Role |

| Barley (Hordeum vulgare) | beta-ionone, nonanal | Propagation of defense responses |

| Lima bean (Phaseolus lunatus) | (E)-β-ocimene, DMNT, TMTT | Plant-plant communication |

| Tobacco (Nicotiana tabacum) | β-ocimene | Elicits defense in neighboring tomato plants |

| Cabbage (Brassica oleracea) | 1,8-cineole | Attracts parasitoids of herbivores |

Plants are not passive organisms; they can communicate with each other through the release of volatile chemical cues. When a plant is damaged by herbivores or pathogens, it can emit a blend of VOCs that can be perceived by neighboring plants. nih.govusp.brresearchgate.net This "eavesdropping" allows the receiving plants to prepare for potential threats.

Research on barley has shown that volatile cues from infected plants can propagate defense responses in neighboring, uninfected plants. nih.gov Specifically, exposure to beta-ionone and nonanal, two of the VOCs released by infected barley, was found to elicit resistance in receiver plants. nih.gov This form of plant-plant communication can occur over distances and serves as a crucial mechanism for community-level defense. usp.br The degradation of these volatile signals by environmental factors like ozone can, however, limit the effective distance of this communication.

Exposure to certain VOCs can "prime" a plant's defense system. Priming is a state of readiness where the plant can mount a faster and stronger defense response upon subsequent attack. frontiersin.orguu.nlfrontiersin.org Instead of activating costly defenses directly, priming allows the plant to conserve resources until a real threat is imminent. uu.nl

Studies on barley have demonstrated that exposure to beta-ionone leads to a primed state. nih.gov While the initial changes in gene expression in response to the volatile cue may be subtle, they prepare the plant for a more robust defense activation when challenged by a pathogen like Blumeria graminis f. sp. hordei. nih.gov This priming effect is a key aspect of the enhanced resistance observed in plants that have received volatile warnings from their neighbors. nih.gov The process involves the accumulation of signaling molecules and the preparation of defense-related genes for rapid transcription. frontiersin.org

Plant-Plant Communication through Volatile Cues

Interactions with Other Organisms

The volatile compounds emitted by plants, including derivatives of beta-ionone, play a critical role in mediating interactions with insects. These interactions can be either attractive or repellent, depending on the insect species and the specific chemical cue. eolss.net

Beta-ionone has been shown to have a repellent effect on certain herbivores. researchgate.netresearchgate.net For example, it can deter feeding and oviposition in some insect species. researchgate.net Conversely, its derivative, dihydro-beta-ionone, has been found to be an attractant for certain flea beetles. researchgate.net This highlights the nuanced nature of chemical ecology, where small changes in molecular structure can lead to vastly different behavioral responses. Furthermore, beta-ionone can act as an attractant for the parasitic wasp Microplitis pallidipes, which preys on herbivorous insects, suggesting a role in indirect plant defense. researchgate.net

Table 2: Effects of Beta-Ionone and its Derivatives on Different Insects

| Compound | Insect Species | Effect |

| beta-Ionone | Crucifer flea beetle (Phyllotreta cruciferae) | Repellent |

| beta-Ionone | Two-spotted spider mite (Tetranychus urticae) | Repellent |

| beta-Ionone | Silverleaf whitefly (Bemisia tabaci) | Oviposition deterrence |

| dihydro-beta-ionone | Crucifer flea beetle (Phyllotreta cruciferae) | Attractant |

| beta-Ionone | Parasitic wasp (Microplitis pallidipes) | Attractant |

Allelopathy refers to the chemical inhibition of one plant by another. Some plants release compounds into the environment that can suppress the growth of neighboring plants, thereby reducing competition for resources. Derivatives of beta-ionone have been implicated in such allelopathic interactions.

For instance, 3-hydroxy-beta-ionone, a derivative of beta-ionone, has been identified as an allelopathic substance in the moss Rhynchostegium pallidifolium. researchgate.net This compound was found to inhibit the growth of cress seedlings at very low concentrations and was detected in the soil beneath pure colonies of the moss, suggesting it plays a role in establishing and maintaining these colonies by suppressing competitors. researchgate.net

Influence on Plant Symbiosis (e.g., Arbuscular Mycorrhizal Fungi)

This compound belongs to the apocarotenoids, a class of compounds derived from the oxidative cleavage of carotenoids. frontiersin.org This group of molecules, including hormones and signaling compounds, plays a crucial role in mediating the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi. frontiersin.orgnih.gov This symbiosis is a vital mutualistic interaction where the fungus helps the plant acquire soil nutrients, particularly phosphate, and in return receives carbohydrates from the host plant. oup.com

The establishment of the symbiosis is initiated by complex chemical signaling between the plant roots and the fungus. nih.gov Plants release certain apocarotenoids, such as strigolactones, into the soil, which stimulate the germination of AM fungal spores and promote hyphal branching, guiding the fungus toward the root. frontiersin.orgpensoft.net

While direct studies on this compound's specific function are limited, extensive research highlights the importance of its close structural relatives, C13-apocarotenoids like blumenols (hydroxylated ionols), in later stages of the symbiosis. taylorfrancis.com Once the fungus colonizes the root and forms specialized structures called arbuscules, a significant accumulation of C13 α-ionol glycosides and a C14 apocarotenoid known as mycorradicin occurs specifically in the root cells hosting these arbuscules. taylorfrancis.comunito.it The production of these compounds is associated with the regulation of the arbuscule's life span, suggesting a role in controlling the symbiotic interface. taylorfrancis.com Given that this compound is an acetylated derivative of beta-ionol, its presence and biotransformation are intrinsically linked to this metabolic and signaling network that governs one of nature's most important plant-fungus interactions. nih.govtaylorfrancis.com

Mechanisms of Degradation and Biotransformation

The degradation and biotransformation of this compound are critical processes that influence its persistence and biological activity. These mechanisms primarily involve the cleavage of its ester bond and the oxidative breakdown of its carbon skeleton, reflecting its origin as a carotenoid derivative.

Hydrolytic Cleavage in Biological Systems

Hydrolytic cleavage is a fundamental degradation pathway for this compound. This chemical reaction involves the breaking of the ester bond by the addition of a water molecule. The process yields two smaller molecules: beta-ionol and acetic acid.

This reaction can occur non-enzymatically, and the presence of beta-ionol and acetic acid as secondary components in commercial preparations of this compound suggests that hydrolysis takes place over time. thegoodscentscompany.com However, in biological systems, this process is typically accelerated by specific enzymes. This enzymatic catalysis ensures a rapid and controlled breakdown of the ester, releasing the core alcohol structure for further metabolism or biological activity.

Oxidative Degradation in Relation to Carotenoid Metabolism

This compound is an apocarotenoid, a product formed from the oxidative degradation of larger C40 carotenoids like β-carotene. frontiersin.org The formation of apocarotenoids is mediated by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs) or by non-enzymatic processes induced by reactive oxygen species. frontiersin.org

The beta-ionyl ring structure, which is characteristic of this compound, and its polyene side chain are susceptible to further oxidative attack. mdpi.comorganic-chemistry.org This continued degradation can proceed through various mechanisms, including further enzymatic cleavage or reaction with free radicals. mdpi.com The oxidative cleavage can break C-C bonds within the molecule, leading to the formation of a variety of smaller, often volatile, compounds. mdpi.comnih.gov This places the degradation of this compound within the broader metabolic cascade of carotenoids, where large, pigmented molecules are systematically broken down into smaller, functional compounds used for signaling, defense, or as aroma constituents.

Enzymatic Deacetylation Processes

Enzymatic deacetylation is the specific, enzyme-driven hydrolysis of the acetyl group from this compound. This biotransformation is a key step in its metabolism, converting it into beta-ionol and acetic acid. The primary classes of enzymes responsible for this reaction are esterases and lipases, which exhibit broad substrate specificity. conicet.gov.armdpi.com

Research has shown that various microorganisms produce esterases capable of efficiently hydrolyzing acetate esters. conicet.gov.ar For instance, studies on lactic acid bacteria have identified strains with high specific activity towards acetate esters, demonstrating the widespread capability of biological systems to perform this transformation. conicet.gov.ar Lipases, such as those from Candida antarctica, are also widely used in biocatalysis for both the synthesis and hydrolysis of flavor esters, including acetates. mdpi.com A novel family VIII esterase from Paenibacillus sp., PsEstA, was found to be effective on a range of substrates, including tertiary butyl acetate, highlighting the diverse enzymatic toolkit available in nature for such reactions. mdpi.com

The table below summarizes research findings on the activity of various enzymes on acetate esters, which are representative of the process that would degrade this compound.

Structure-activity Relationship Sar Studies in Chemical Biology

Computational Approaches for Predicting Biological Activities

Computational methods have become indispensable tools in predicting the biological activities of chemical compounds, offering a rapid and cost-effective way to screen molecules and hypothesize their functions. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are based on the principle that the structure of a molecule dictates its interactions with biological targets.

While specific QSAR or molecular docking studies exclusively focused on beta-ionyl acetate are not extensively documented in publicly available literature, the methodologies are well-established for similar compounds. For instance, QSAR models have been developed for various fragrance molecules and other acetate-containing compounds to predict their sensory properties and biological interactions. thegoodscentscompany.comnih.govnih.gov These models use computational descriptors derived from the molecule's structure to build statistical correlations with observed activities.

Molecular docking simulations are another powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.govwikipedia.orgmdpi.com For a compound like this compound, docking studies could be employed to investigate its interaction with olfactory receptors or other potential protein targets. nih.govnih.govmdpi.com For example, studies on the insect odorant receptor co-receptor (Orco) have used molecular docking to identify binding sites for agonists like phenethyl acetate, revealing key amino acid residues for ligand binding. mdpi.com Similar approaches could elucidate how this compound interacts with its corresponding receptors.

General predictive tools, such as the in silico "Prediction of Activity Spectra for Substances" (PASS) platform, can forecast a wide range of biological activities based on a compound's structural formula by comparing it to a large database of known bioactive compounds. nih.govnih.gov Such a tool could predict potential pharmacological or toxicological effects of this compound, guiding further experimental investigation.

Table 1: Computational Tools and Their Applicability to this compound

| Computational Method | Principle | Potential Application to this compound | Relevant Findings in Related Compounds |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural descriptors of molecules with their biological activity to create predictive models. | Predicting odor profile, flavor characteristics, and potential toxicological endpoints. | QSAR models have been developed for various esters and fragrance compounds to predict sensory properties and biological effects. thegoodscentscompany.comnih.govnih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a specific protein target. | Investigating interactions with olfactory receptors, insect odorant binding proteins, or other potential biological targets. | Docking studies have identified key binding residues for acetate-containing ligands in insect olfactory receptors. nih.govmdpi.com |

| In Silico Bioactivity Prediction (e.g., PASS) | Predicts a spectrum of biological activities based on structural similarity to a large database of known compounds. | Screening for potential pharmacological effects, off-target activities, and general biological functions. | General platforms can predict thousands of potential biological activities for a given chemical structure. nih.govnih.gov |

Empirical Studies on Structural Modifications and Functional Outcomes

Empirical studies involving the structural modification of this compound and its analogs provide direct evidence of the relationship between chemical structure and function. This compound is structurally related to beta-ionone (a ketone) and beta-ionol (an alcohol), differing only in the functional group on the side chain. This variation has a significant impact on their sensory profiles and other properties.

Beta-ionone is known for its characteristic violet, woody, and fruity (raspberry) aroma. pellwall.com The reduction of the ketone group in beta-ionone to a secondary alcohol yields beta-ionol, which retains a woody character but is also described as compatible with rose and lavender scents. Esterification of beta-ionol with acetic acid to form this compound results in a compound with a sweet, woody, and distinctly fruity-floral scent, often described with raspberry and strawberry nuances. mdpi.comthegoodscentscompany.com This highlights how the modification from a ketone to an alcohol, and then to an acetate ester, modulates the perceived odor.

The acetate moiety is a key feature for the activity of many semiochemicals. In numerous insect species, specific acetate esters function as pheromones, and the acetate group is often crucial for the molecule's recognition by the corresponding receptor. nih.gov While not definitively established for this compound in an ecological context, its structure as an acetate ester is significant.

Furthermore, this compound serves as an intermediate in the synthesis of other important molecules, such as vitamin A. ontosight.aimdpi.com In these synthetic pathways, the acetate group functions as a protecting group or is modified in subsequent chemical transformations.

Table 2: Comparison of Functional Outcomes for this compound and Related Compounds

| Compound | Key Structural Feature | Reported Odor/Flavor Profile | Primary Functional Role (in this context) |

|---|---|---|---|

| beta-Ionone | Ketone group | Woody, floral (violet), fruity (raspberry). pellwall.com | Fragrance, flavor, precursor. |

| beta-Ionol | Alcohol group | Woody, compatible with rose and lavender. | Fragrance, flavor, synthetic intermediate. |

| This compound | Acetate ester group | Sweet, woody, fruity (raspberry, strawberry), floral. mdpi.comthegoodscentscompany.com | Fragrance, flavor, synthetic intermediate. ontosight.ai |

Relationship between Chemical Structure and Ecological Function

The ecological function of a molecule is intrinsically linked to its chemical structure, which determines its volatility, stability, and ability to interact with biological receptors in other organisms. While the specific ecological role of this compound is not as extensively studied as that of its precursor, beta-ionone, its function can be inferred from its chemical nature and the well-documented roles of related compounds.

Beta-ionone is a prominent apocarotenoid, a class of compounds derived from the enzymatic or oxidative degradation of carotenoids like beta-carotene. mdpi.comacs.org These volatile organic compounds (VOCs) are widely distributed in plants and serve as crucial ecological cues. mdpi.comresearchgate.net Beta-ionone, for example, contributes to the floral scent of many plants, acting as an attractant for pollinators. mdpi.com It also plays a role in plant defense, acting as a repellent or feeding deterrent to certain herbivores and insects. mdpi.comresearchgate.net

Given that this compound is a direct derivative of beta-ionol (the reduction product of beta-ionone), it is likely produced in similar biological systems and may have related ecological functions. The presence of the acetate group modifies the molecule's properties, potentially altering its volatility, solubility, and interaction with insect olfactory receptors. Acetate esters are common components of insect pheromones and plant-derived semiochemicals that mediate plant-animal interactions. mdpi.compeerj.commdpi.comnih.govplantprotection.pl For instance, certain acetates are known to be key attractants for specialized pollinators or can be involved in tritrophic interactions, where they attract predators or parasitoids of herbivores. mdpi.com

The degradation of carotenoids in plants, which releases compounds like beta-ionone, can be triggered by developmental cues or environmental stress. mdpi.com The subsequent metabolic conversion of beta-ionone to beta-ionol and then potentially to this compound could be a mechanism for plants to fine-tune chemical signals, creating a more complex scent bouquet to mediate different ecological interactions. nih.govunl.edu Therefore, the structure of this compound positions it as a potential semiochemical involved in the intricate web of plant-animal communication.

Future Research Directions

Elucidation of Novel Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of beta-ionyl acetate in plants and other organisms remains largely uncharacterized, presenting a significant opportunity for discovery. While it is understood to be derived from the cleavage of carotenoids to form beta-ionone, the subsequent enzymatic steps are not well-defined. Future research should prioritize the identification and characterization of the enzymes responsible for its formation.

A primary research target is the identification of specific acetyltransferases that catalyze the final step: the esterification of beta-ionol to this compound. Discovering these enzymes could be achieved through integrated "omics" approaches, combining transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov For instance, researchers could analyze plant tissues known to produce this compound, looking for genes encoding acetyltransferases that are co-expressed with carotenoid cleavage dioxygenase (CCD) enzymes responsible for beta-ionone production.

Furthermore, heterologous expression systems, such as yeast (Saccharomyces cerevisiae) or Aspergillus species, could be powerful tools. researchgate.net By engineering these microbes to produce beta-ionol, candidate acetyltransferase genes could be introduced to test for the production of this compound, thereby confirming enzyme function. The directed evolution of enzymes is another promising approach to enhance the activity, selectivity, and stability of both the CCDs and the yet-to-be-discovered acetyltransferases. nih.gov Applying comparative genomics could also help identify novel enzymes by comparing the genomes of producing organisms with non-producing relatives, a strategy that has successfully uncovered new metabolic pathways for other compounds. beilstein-institut.de

Advanced Synthetic Methodologies for Complex Analogues

While this compound is chemically accessible, the development of advanced synthetic methodologies is crucial for creating structurally complex analogues with potentially novel sensory or biological properties. Future research in this area could unlock new applications for ionone-based compounds.

One promising direction is the development of modular synthetic platforms. For example, an oxetane-based platform has been reported for the construction of other polyolefins, which could be adapted for this compound analogues. researchgate.net This "tail-to-head" iterative method allows for the precise construction of complex isoprenoids by leveraging the unique reactivity of oxetane fragments for chain elongation and functionalization. researchgate.net Exploring photocatalytic methods, which have been used for the isomerization of beta-ionyl derivatives, could also lead to novel synthetic transformations under mild conditions. acs.org

Additionally, applying modern catalytic systems could provide more efficient and selective routes to analogues. This includes the use of enzymatic catalysis and advanced organometallic catalysts to functionalize the beta-ionyl scaffold in ways that are difficult to achieve with traditional methods. typeset.io The synthesis of derivatives with altered hydrophilicity, for instance, has been shown to produce interesting compounds with potentially useful biological properties. researchgate.net Research into creating stable isotope-enriched analogues could also serve as powerful tools for metabolic and mechanistic studies. mdpi.com

Deeper Understanding of Chemoecological Interactions

The role of this compound in chemical ecology is a vastly underexplored field. While its precursor, beta-ionone, is a well-known floral scent involved in attracting pollinators and can also be released by plants under stress, the specific ecological functions of this compound are not understood. Its presence in various fruits and flowers suggests a role in plant-animal interactions, but detailed studies are lacking.

Future research should aim to determine the specific context of this compound production in plants. Investigating its emission patterns in response to various biotic and abiotic stimuli—such as pollination, herbivory, or pathogen attack—would provide critical insights into its function. For example, studies on Bidens pilosa have shown that other secondary metabolites are induced by wounding or chemical elicitors like methyl jasmonate, a methodology that could be applied to study this compound. researchgate.netnih.gov

Behavioral assays with insects and other animals are essential to determine if this compound acts as an attractant, repellent, or signaling molecule in other contexts. For example, many Amaryllidaceae species, known for producing a wide array of alkaloids, are used in traditional medicine, suggesting a rich chemical ecology that may also involve volatile compounds like ionone derivatives. researchgate.net Understanding these interactions could have significant implications for agriculture, potentially leading to the development of new pest management strategies or tools to enhance pollination.

Development of Sustainable Bioproduction Systems

The increasing demand for natural and sustainably sourced flavor and fragrance compounds makes the development of bioproduction systems for this compound a high-priority research area. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis or extraction from limited plant sources.

Future efforts should focus on engineering microbial chassis, such as E. coli or Saccharomyces cerevisiae, to produce this compound from simple, renewable feedstocks like glucose. This would involve introducing and optimizing a heterologous biosynthetic pathway. Key steps include:

Enhancing Precursor Supply: Boosting the native mevalonate (MVA) or methylerythritol phosphate (MEP) pathway in the host microbe to increase the pool of the terpenoid precursors, geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP).

Introducing Key Enzymes: Expressing genes for a carotenoid synthase, a carotenoid cleavage dioxygenase (CCD) to produce beta-ionone, a reductase to convert beta-ionone to beta-ionol, and a novel acetyltransferase to yield the final product.

Process Optimization: Fine-tuning fermentation conditions to maximize yield and productivity. Strategies used for the production of other bioproducts, such as polylactic acid or polyhydroxyalkanoates (PHA), including fed-batch fermentation and the use of cost-effective substrates, could be adapted for this purpose. researchgate.netresearchgate.net

Modeling these engineered bioproduction systems will be crucial for predicting their resilience and sustainability. uplb.edu.ph The ultimate goal is to create a robust and economically viable fermentation process for the industrial-scale production of this compound, aligning with the growing consumer demand for "green" and natural ingredients.

Q & A

Q. What are the established methodologies for synthesizing beta-Ionyl acetate, and how can purity be verified?

this compound is synthesized via acetylation of beta-ionol using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Reagent Ratios : Optimize molar ratios (e.g., 1:1.2 beta-ionol to acetyl chloride) to minimize side reactions.

- Temperature Control : Maintain reactions at 20–25°C to prevent thermal degradation .

- Purification : Use fractional distillation or column chromatography to isolate the ester.

- Purity Verification : Confirm via GC-MS (retention time comparison) and NMR (characteristic peaks: δ 2.05 ppm for acetate methyl, δ 5.3–5.5 ppm for conjugated diene) .

Q. How should this compound be characterized to meet regulatory standards for flavoring agents?

EFSA mandates:

- Identity Confirmation : IR spectroscopy for ester carbonyl (1740–1720 cm⁻¹) and alkene (1650 cm⁻¹) groups .

- Purity Criteria : ≥92% this compound, with secondary components (e.g., acetic acid ≤5%, beta-ionol ≤2%) quantified via HPLC .

- Stability Testing : Assess hydrolysis under simulated gastric conditions (pH 2–3, 37°C) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Genotoxicity Mitigation : EFSA confirmed no genotoxic concern via Ames test (TA98, TA100 strains) and micronucleus assay .

- Hydrolysis Products : Monitor beta-ionol (a precursor to α,β-unsaturated ketones) using LC-MS to ensure concentrations remain below thresholds .

- Exposure Limits : Follow OSHA guidelines for ester handling (ventilation, PPE) due to potential respiratory irritation .

Q. How does this compound hydrolyze in biological systems, and what are the implications for metabolic studies?

Hydrolysis occurs via esterases in vivo, yielding beta-ionol and acetic acid. Key considerations:

- Kinetic Analysis : Use pH-dependent hydrolysis experiments (e.g., pH 7.4 buffer at 37°C) to model metabolic rates .

- Analytical Methods : Track degradation via UV-Vis (λmax 290 nm for beta-ionol) .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Chiral Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to distinguish enantiomers, critical for studying stereospecific flavor perception .

- High-Resolution MS : Confirm molecular formulas (C₁₃H₂₀O₂) and fragment ions (m/z 121 for cyclohexenyl moiety) .

Q. How can conflicting data on this compound’s stability in food matrices be reconciled?

- Matrix Effects : Conduct stability studies in lipid vs. aqueous systems; lipid matrices retard hydrolysis due to reduced water activity .

- Accelerated Testing : Use Arrhenius modeling (25–60°C) to predict shelf-life discrepancies .

Q. What experimental designs optimize this compound’s extraction from complex mixtures?

- Solid-Phase Microextraction (SPME) : Use polydimethylsiloxane/divinylbenzene fibers for headspace sampling in flavor analysis .

- Solvent Optimization : Compare ethyl acetate vs. dichloromethane for yield and selectivity in plant extracts .

Q. How can in silico models predict this compound’s interactions with olfactory receptors?

- Molecular Docking : Use AutoDock Vina with OR1A1 receptor (PDB ID: 6N4H) to simulate binding affinities .

- QSAR Modeling : Correlate logP values (experimental: 3.8) with odor thresholds to refine structure-activity relationships .

Data Contradiction and Reproducibility

Q. What strategies address variability in this compound quantification across laboratories?

- Interlaboratory Calibration : Share certified reference materials (CRMs) and validate methods via ring trials .

- Standardized Protocols : Adopt EFSA’s FGE.73 Rev3 guidelines for GC-FID parameters (e.g., DB-Wax column, 60–220°C gradient) .

Q. How should researchers design studies to ensure reproducibility in this compound synthesis?

- Detailed Reporting : Follow Beilstein Journal guidelines for experimental sections, including raw data in supplementary files .

- Replication Metrics : Perform ≥3 independent syntheses and report RSD for yields (e.g., 85 ± 3%) .

Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 208.29 g/mol | |

| Boiling Point | 143–145°C (15 mmHg) | |

| logP (Octanol-Water) | 3.8 (Calculated) | |

| Hydrolysis Half-Life | 48 h (pH 7.4, 37°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。